Isozyme and Binding Site Selectivity: 8-PIP-cAMP vs. Non-Selective Analogs
Unlike 8-Br-cAMP and 8-CPT-cAMP, which activate both PKA and Epac with similar potency as cAMP [1], 8-PIP-cAMP is a preferential PKA activator that exhibits defined selectivity for specific binding sites on PKA regulatory subunits. It binds with high affinity to site A of PKA type I (AI) and site B of PKA type II (BII), while being largely excluded from the homologous site A of type II (AII) [2][3]. This contrasts sharply with the pan-activation profile of 8-Br-cAMP and 8-CPT-cAMP, which do not discriminate between PKA and Epac, or between PKA isozymes [1].
| Evidence Dimension | Target Selectivity Profile |
|---|---|
| Target Compound Data | Preferential PKA activator; high selectivity for PKA-I site A and PKA-II site B; poor activation of Epac. |
| Comparator Or Baseline | 8-Br-cAMP: Full agonist for both PKA and Epac, with no isozyme or site discrimination [1]. 8-CPT-cAMP: Full agonist for both PKA and Epac [1]. |
| Quantified Difference | Qualitative selectivity shift from dual PKA/Epac activation to preferential PKA activation. |
| Conditions | In vitro binding and activation assays using purified PKA isozymes and Epac1. |
Why This Matters
This selectivity is critical for experiments where confounding activation of Epac or PKA-II must be avoided to accurately attribute biological effects to PKA-I signaling.
- [1] Christensen, A. E., et al. (2003). cAMP analog mapping of Epac1 and cAMP kinase. J Biol Chem, 278(37), 35394-35402. View Source
- [2] Ogreid, D., et al. (1989). Comparison of the two classes of binding sites (A and B) of type I and type II cyclic-AMP-dependent protein kinases. Eur J Biochem, 181(1), 19-31. View Source
- [3] Schwede, F., et al. (2000). 8-Substituted cAMP analogues reveal marked differences in adaptability, hydrogen bonding, and charge accommodation between homologous binding sites. Biochemistry, 39(30), 8803-8812. View Source
